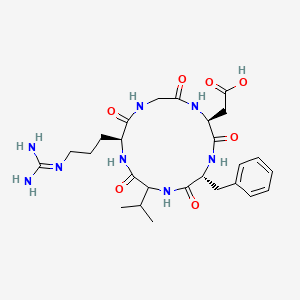

c(Arg-Gly-Asp-D-Phe-Val)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

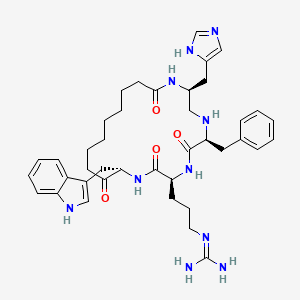

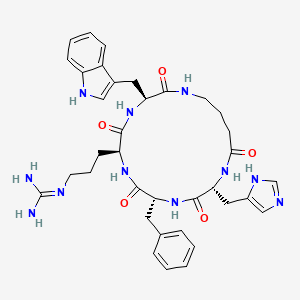

Die Verbindung Cyclo(Arg-Gly-Asp-D-Phe-Val) ist ein potenter Inhibitor der Zellhaftung und bekannt für seine Fähigkeit, die Adhäsion von Tumorzellen an Laminin- und Vitronektin-Substraten zu hemmen . Diese Verbindung wurde aufgrund ihrer antiangiogenen Eigenschaften umfassend für ihre Anwendungen in der Krebsforschung und -behandlung untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cyclo(Arg-Gly-Asp-D-Phe-Val) erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Kopplung: Die Aminosäuren werden unter Verwendung von Kopplungsreagenzien wie HBTU oder DIC an das Harz gekoppelt.

Entschützen: Die Schutzgruppen an den Aminosäuren werden mit TFA entfernt.

Cyclisierung: Das lineare Peptid wird zu der cyclischen Struktur cyclisiert, häufig unter Verwendung von Kopf-an-Schwanz-Cyclisierungsmethoden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Cyclo(Arg-Gly-Asp-D-Phe-Val) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert und beinhaltet häufig automatisierte Peptidsynthesizer und großtechnische Reinigungstechniken wie HPLC .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Val) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using TFA.

Cyclization: The linear peptide is cyclized to form the cyclic structure, often using head-to-tail cyclization methods.

Industrial Production Methods

Industrial production of Cyclo(Arg-Gly-Asp-D-Phe-Val) follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification techniques such as HPLC .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cyclo(Arg-Gly-Asp-D-Phe-Val) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen des Peptids modifizieren und möglicherweise seine biologische Aktivität verändern.

Reduktion: Reduktionsreaktionen können zur Modifikation von Disulfidbrücken innerhalb des Peptids verwendet werden.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Peptid einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktionsmittel: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphin (TCEP).

Substitutionsreagenzien: Verschiedene Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zur Spaltung von Disulfidbrücken führen kann .

Wissenschaftliche Forschungsanwendungen

Cyclo(Arg-Gly-Asp-D-Phe-Val) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -cyclisierung verwendet.

Biologie: Untersucht auf seine Rolle in der Zellhaftung, -wanderung und -proliferation.

Medizin: Erforscht auf sein Potenzial in der Krebstherapie, insbesondere bei der Hemmung der Angiogenese und des Tumorwachstums.

Industrie: In der Entwicklung von Arzneimitteltransportsystemen und Biomaterialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Cyclo(Arg-Gly-Asp-D-Phe-Val) beinhaltet seine Interaktion mit Integrinen, insbesondere αvβ3 und αvβ5 Integrinen. Durch die Bindung an diese Integrine hemmt die Verbindung ihre Interaktion mit extrazellulären Matrixproteinen wie Vitronektin. Diese Hemmung stört die Zellhaftung, -wanderung und -angiogenese und führt zu einem reduzierten Tumorwachstum und -metastasierung .

Wirkmechanismus

The mechanism of action of Cyclo(Arg-Gly-Asp-D-Phe-Val) involves its interaction with integrins, particularly αvβ3 and αvβ5 integrins. By binding to these integrins, the compound inhibits their interaction with extracellular matrix proteins such as vitronectin. This inhibition disrupts cell adhesion, migration, and angiogenesis, leading to reduced tumor growth and metastasis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cyclo(Arg-Gly-Asp-D-Phe-Cys): Ein weiteres cyclisches Peptid mit ähnlichen Integrin-Bindungseigenschaften.

Cyclo(Arg-Gly-Asp-D-Phe-Ser): Eine Variante mit einem Serinrest anstelle von Valin, was die Bindungsaffinität und die biologische Aktivität beeinflusst.

Einzigartigkeit

Cyclo(Arg-Gly-Asp-D-Phe-Val) ist einzigartig aufgrund seiner spezifischen Sequenz und seiner cyclischen Struktur, die eine hohe Stabilität und Selektivität für die Integrinbindung verleihen. Dies macht es besonders effektiv bei der Hemmung der Angiogenese und der Tumorzelladhäsion im Vergleich zu anderen ähnlichen Verbindungen .

Eigenschaften

Molekularformel |

C26H38N8O7 |

|---|---|

Molekulargewicht |

574.6 g/mol |

IUPAC-Name |

2-[(2S,5R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21?/m0/s1 |

InChI-Schlüssel |

YYQUWEHEBOMRPH-YQMJFVBQSA-N |

Isomerische SMILES |

CC(C)C1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |

Kanonische SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-[2-[N-(2-benzoxazolyl)-N-methylamino]ethoxy]benzyl]-2,4-thiazolidinedione](/img/structure/B10847194.png)

![N-(1-phenylpropan-2-yl)tetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10(17),11,13-hexaen-15-amine](/img/structure/B10847215.png)

![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B10847219.png)

![c[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847235.png)

![(1r,2r,4s,5r)-2-(Benzo[b]thiophen-5-Yl)methyl-1,4,5-Trihydroxy-3-Oxocyclohexane-1-Carboxylic Acid](/img/structure/B10847244.png)

![c-[-Arg-Gly-Asp-Acpca31-]](/img/structure/B10847287.png)

![C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine](/img/structure/B10847288.png)

![c[-Arg-Gly-Asp-Acpca19-]](/img/structure/B10847289.png)